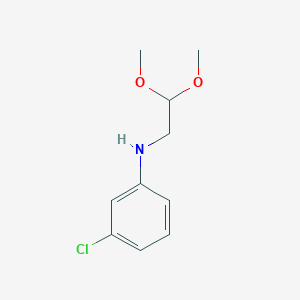
3-chloro-N-(2,2-dimethoxyethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(2,2-dimethoxyethyl)aniline is an organic compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 g/mol It is characterized by the presence of a chloro group at the third position of the aniline ring and a 2,2-dimethoxyethyl substituent on the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2,2-dimethoxyethyl)aniline can be achieved through several methods. One common approach involves the reaction of 3-chloroaniline with 2,2-dimethoxyethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process .
化学反応の分析
Types of Reactions
3-chloro-N-(2,2-dimethoxyethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chloro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-amino-N-(2,2-dimethoxyethyl)aniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
3-chloro-N-(2,2-dimethoxyethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-chloro-N-(2,2-dimethoxyethyl)aniline involves its interaction with specific molecular targets. The chloro group and the 2,2-dimethoxyethyl substituent play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or interact with receptor proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-chloroaniline: Lacks the 2,2-dimethoxyethyl substituent.
N-(2,2-dimethoxyethyl)aniline: Lacks the chloro group.
3-chloro-N-methylaniline: Contains a methyl group instead of the 2,2-dimethoxyethyl group.
Uniqueness
3-chloro-N-(2,2-dimethoxyethyl)aniline is unique due to the presence of both the chloro group and the 2,2-dimethoxyethyl substituent, which confer distinct chemical and biological properties.
特性
IUPAC Name |
3-chloro-N-(2,2-dimethoxyethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-13-10(14-2)7-12-9-5-3-4-8(11)6-9/h3-6,10,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWOFKMBVRJISN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=CC(=CC=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2784796.png)

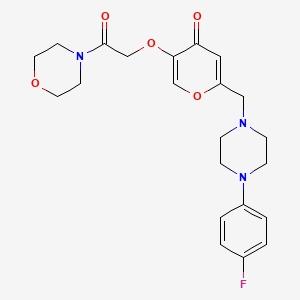

![5-Bromo-6-[3-(hydroxymethyl)phenoxy]-3,4-dihydropyrimidin-4-one](/img/structure/B2784807.png)
![2-tert-butyl-1-[(2,4-dichlorophenyl)methyl]pyrrolo[2,3-b]pyridine](/img/structure/B2784808.png)

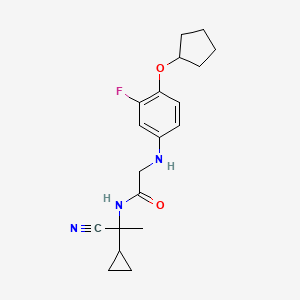
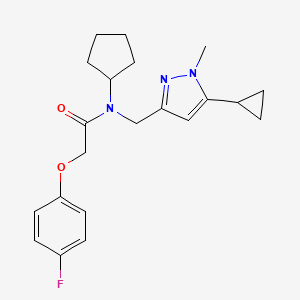

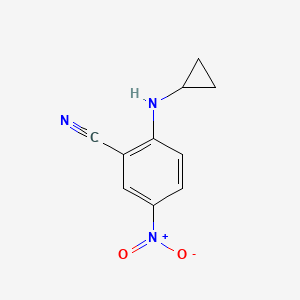
![N-(benzo[d]thiazol-6-yl)-3-phenylpropanamide](/img/structure/B2784814.png)
![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2784815.png)

